molecular formula C8H5FN2O2 B152596 5-(2-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one CAS No. 1044766-09-7

5-(2-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one

Cat. No. B152596
M. Wt: 180.14 g/mol
InChI Key: GRLMQTZJXSLUBV-UHFFFAOYSA-N
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Description

The compound "5-(2-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one" is a derivative of the 1,3,4-oxadiazole family, which is known for its diverse biological activities and potential applications in various fields of chemistry and pharmacology. The 1,3,4-oxadiazole nucleus is a five-membered heterocyclic compound containing two nitrogen atoms and one oxygen atom in the ring. The presence of the fluorophenyl group may influence the electronic properties and reactivity of the compound, potentially enhancing its biological activity or altering its physical and chemical properties.

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. For instance, the synthesis of 4-{2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine was achieved by refluxing 1,3,4-oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride, as described in one of the studies . This method demonstrates the potential synthetic routes that could be adapted for the synthesis of "5-(2-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one" by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives is often confirmed using techniques such as NMR, IR, and Mass spectral studies, and in some cases, single-crystal X-ray diffraction studies are employed to determine the precise crystal structure . These techniques would be essential in analyzing the molecular structure of "5-(2-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one" to confirm its identity and purity.

Chemical Reactions Analysis

The reactivity of 1,3,4-oxadiazole derivatives can vary depending on the substituents attached to the ring. For example, the solid-state acetylation of 2-amino-5-(4-fluorophenyl)-1,3,4-oxadiazole resulted in different products formed on different crystal facets, indicating anisotropic reactivity . This suggests that "5-(2-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one" may also exhibit specific reactivity patterns that could be exploited in chemical synthesis or modification.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives, such as their thermal stability, density, and sensitivity to impact and friction, can be characterized using techniques like differential scanning calorimetry (DSC) and standardized impact and friction tests . The presence of fluorine atoms often contributes to the high density and energetic properties of these compounds, which could be relevant for the analysis of "5-(2-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one" .

Scientific Research Applications

Antimicrobial Properties

5-(2-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one and its derivatives have shown significant antimicrobial properties. For instance, Parikh and Joshi (2014) synthesized a series of 1,3,4-oxadiazole derivatives, finding that compounds with a higher number of fluorine atoms demonstrated notable potency against various bacterial and fungal strains (Parikh & Joshi, 2014). Additionally, Shi et al. (2000) reported the insecticidal activities of novel 1,3,4-oxadiazole derivatives against armyworms (Shi et al., 2000).

Liquid Crystalline Properties

Zhu et al. (2009) explored the liquid crystalline properties of bent-shaped 1,3,4-oxadiazole-based compounds, discovering that these compounds displayed distinct enantiotropic nematic and smectic A phases, relevant in the field of materials science (Zhu et al., 2009).

Delayed Luminescence and OLED Applications

In the context of organic light-emitting diodes (OLEDs), Cooper et al. (2022) investigated the delayed luminescence in 1,3,4-oxadiazole derivatives, finding their utility in enhancing the external quantum efficiency of OLEDs (Cooper et al., 2022).

Pharmacological Evaluation

Bhat et al. (2016) conducted a pharmacological evaluation of some new 1,3,4-oxadiazole derivatives bearing a 3-chloro-2-fluoro phenyl moiety. They found these compounds to exhibit significant biological activities, including anti-convulsant and anti-inflammatory effects, supported by in silico molecular docking studies (Bhat et al., 2016).

Fluorinated Polymers

Hamciuc et al. (2005) synthesized new fluorinated poly(1,3,4-oxadiazole-ether-imide)s, demonstrating their high thermal stability and potential applications in advanced material science due to their solubility in organic solvents and fluorescence properties (Hamciuc et al., 2005).

Molecular Structure and Spectroscopy

Dhonnar et al. (2021) conducted a detailed DFT study on 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, analyzing its molecular structure, FT-IR spectra, and HOMO-LUMO investigation, which is crucial for understanding its reactivity and potential applications in various fields (Dhonnar et al., 2021).

Corrosion Inhibition

Kalia et al. (2020) explored the use of oxadiazole derivatives as agents for controlling mild steel dissolution, demonstrating their effectiveness as corrosion inhibitors in industrial applications (Kalia et al., 2020).

properties

IUPAC Name

5-(2-fluorophenyl)-3H-1,3,4-oxadiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O2/c9-6-4-2-1-3-5(6)7-10-11-8(12)13-7/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRLMQTZJXSLUBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=O)O2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80647891
Record name 5-(2-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80647891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one

CAS RN

1044766-09-7
Record name 5-(2-Fluorophenyl)-1,3,4-oxadiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80647891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
W Mahy, NJ Willis, Y Zhao, HL Woodward… - Journal of medicinal …, 2020 - ACS Publications
Carboxylesterase Notum is a negative regulator of the Wnt signaling pathway. There is an emerging understanding of the role Notum plays in disease, supporting the need to discover …
Number of citations: 16 pubs.acs.org

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